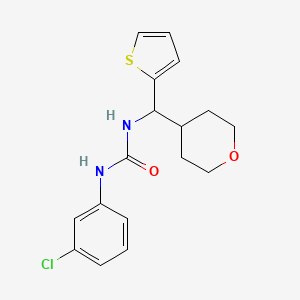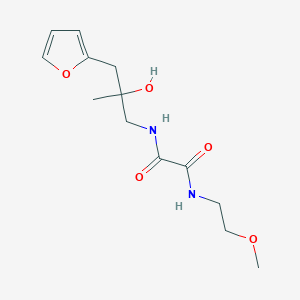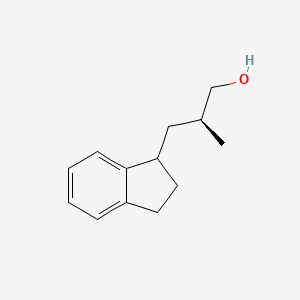![molecular formula C9H8N6O B2717322 2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 861209-57-6](/img/structure/B2717322.png)
2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the construction of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the triazole group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate can form the pyrazolo[1,5-a]pyrimidine core, which is then functionalized with a triazole group through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The scalability of the synthesis is crucial for industrial applications, and methods such as solvent-free synthesis or the use of green chemistry principles may be employed to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing inhibitors of enzymes such as cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Biological Studies: The compound is used in studying the biological activity of triazole-containing heterocycles, including their cytotoxic effects on cancer cell lines.
Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazole Derivatives: Compounds containing the triazole moiety, known for their diverse pharmacological properties.
Uniqueness
2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific combination of the pyrazolo[1,5-a]pyrimidine core and the triazole group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable scaffold for drug development and other scientific research applications .
Properties
IUPAC Name |
2-methyl-6-(1,2,4-triazol-1-yl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O/c1-6-2-8-11-3-7(9(16)15(8)13-6)14-5-10-4-12-14/h2-5,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEZGVVWMQQBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=O)N2N1)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,5-Dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2717240.png)

![1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2717243.png)

![5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2717249.png)



![4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2717255.png)


![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2717260.png)

![ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2717262.png)
